2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride
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Description
2-Methyltetrahydroquinoline is one of the methyl-substituted derivatives of tetrahydroquinoline . It is a colorless oil and is a chiral compound due to the presence of the methyl substituent . It is produced by the hydrogenation of quinaldine .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Scientific Research Applications
Derivatives and Chemical Synthesis
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its hydrochloride forms, have been extensively studied for their chemical properties and applications in synthesis. These derivatives are characterized and analyzed using various techniques such as NMR, X-Ray diffraction, and optical rotation, demonstrating their potential in the development of new chemical entities and their intermediates in drug synthesis (Jansa, Macháček, & Bertolasi, 2006).
Antagonism of the Glycine Site on the NMDA Receptor
2-Carboxytetrahydroquinolines, derived from modifications of kynurenic acid, show in vitro antagonist activity at the glycine site on the NMDA receptor. These studies highlight the conformational and stereochemical requirements for receptor antagonism, which is crucial for developing therapeutic agents for neurological disorders (Carling et al., 1992).
Antioxidant Properties
The antioxidant properties of related compounds, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have been explored, indicating the potential of tetrahydroquinoline derivatives in developing antioxidant agents (Kawashima et al., 1979).
Synthesis and Pharmacological Properties
Research on the synthesis and evaluation of the pharmacological properties of compounds like temafloxacin hydrochloride, which shares a similar structural motif, elucidates the application of tetrahydroquinoline derivatives in antibacterial therapy. Such studies contribute to understanding the structure-activity relationship of these compounds (Chu et al., 1991).
Neurochemical Actions
The neurochemical and pharmacological actions on brain benzodiazepine receptors have been investigated with beta-carbolines and tetrahydro-beta-carbolines, indicating the utility of tetrahydroquinoline derivatives in studying neurotransmitter systems and developing neurological disorder therapies (Cain et al., 1982).
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h2-5,7,9,12H,6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTFANGQFKEXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride |
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